N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4-diethoxybenzamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4-diethoxybenzamide is a benzamide derivative featuring a 1,2-oxazole core substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position with a methyl-linked 3,4-diethoxybenzamide moiety. The 1,2-oxazole heterocycle contributes to structural rigidity, which may influence target binding affinity.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4/c1-3-27-18-8-5-13(9-20(18)28-4-2)21(26)24-12-15-11-19(29-25-15)16-7-6-14(22)10-17(16)23/h5-11H,3-4,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLYANFJXMOXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring, followed by the introduction of the difluorophenyl group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes or batch reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4-diethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Antifungal Agents: PC945
PC945 (chemical formula provided in and ) is a triazole antifungal optimized for inhaled delivery. Key structural and functional comparisons include:
| Feature | N-{[5-(2,4-Difluorophenyl)-1,2-Oxazol-3-yl]methyl}-3,4-Diethoxybenzamide | PC945 |
|---|---|---|
| Heterocyclic Core | 1,2-Oxazole | Triazole (1H-1,2,4-triazole) |
| Aryl Substituents | 2,4-Difluorophenyl on oxazole | 2,4-Difluorophenyl on oxolan |
| Benzamide Substitution | 3,4-Diethoxy | 4-Fluorophenyl |
| Pharmacokinetics | Likely localized action due to oxazole rigidity | Designed for inhaled delivery |
PC945’s triazole ring is critical for inhibiting fungal lanosterol 14α-demethylase (CYP51), a mechanism common to azole antifungals. The oxazole core in the target compound may lack this CYP51 affinity but could offer alternative binding interactions or metabolic stability .
Benzamide-Based Pesticides
lists benzamide derivatives with pesticidal applications, such as etobenzanid and diflufenican:
| Compound | Structure | Key Substituents | Use |
|---|---|---|---|
| Etobenzanid | N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide | Ethoxymethoxy, dichlorophenyl | Herbicide |
| Diflufenican | N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide | Difluorophenyl, trifluoromethyl | Herbicide |
| Target Compound | This compound | Diethoxy, oxazole-linked difluorophenyl | Unknown |
The oxazole ring’s electron-deficient nature could also reduce metabolic degradation compared to pyridine in diflufenican .
Oxazole-Containing Analogues
describes N-{[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-N-[(4-fluorophenyl)methyl]benzamide, which shares the 1,2-oxazole core but differs in substitution:
The diethoxy substitution could also reduce steric hindrance compared to the bulkier N-benzyl group in the analog .
Structural and Functional Implications
- Heterocyclic Core : The 1,2-oxazole in the target compound offers rigidity and moderate polarity, contrasting with triazoles (enzyme-targeting) or pyridines (pesticidal activity).
- Substituent Effects: Diethoxy groups may improve solubility in nonpolar environments compared to halogenated or methoxy substituents in analogs.
- Pharmacological Potential: While PC945 is explicitly antifungal, the target compound’s structural features suggest possible pesticidal or antifungal applications, warranting further in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
